[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
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Overview
Description
[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is a complex organic compound featuring a benzodioxin ring fused with an oxadiazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions but can include various substituted benzodioxins, reduced oxadiazoles, and oxidized amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine has shown potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane Derivatives: These compounds share the benzodioxane ring and are used in various medicinal applications.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
What sets [5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine apart is the combination of both benzodioxin and oxadiazole rings in a single molecule, providing a unique scaffold for drug design and material science applications .
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-5-10-13-11(17-14-10)9-6-15-7-3-1-2-4-8(7)16-9/h1-4,9H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWCTDCMOAUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NO3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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